molecular formula C11H14O B14410195 (3-Methoxybut-1-en-1-yl)benzene CAS No. 83320-37-0

(3-Methoxybut-1-en-1-yl)benzene

Cat. No.: B14410195
CAS No.: 83320-37-0
M. Wt: 162.23 g/mol
InChI Key: FEQIPECZADYPJN-UHFFFAOYSA-N
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Description

The structure includes a conjugated enol ether moiety, with a methoxy (-OCH₃) group at the third carbon of the butenyl chain and a double bond between carbons 1 and 2 (Figure 1).

Properties

CAS No.

83320-37-0

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-methoxybut-1-enylbenzene

InChI

InChI=1S/C11H14O/c1-10(12-2)8-9-11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

FEQIPECZADYPJN-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Iridium-Catalyzed Method

The most efficient route employs iridium catalysts for reductive etherification of allylic alcohols with methanol. A representative procedure involves:

  • Reactants : (E)-3-Phenylprop-2-en-1-ol (allylic alcohol), methanol.
  • Catalyst : Iridium complex (1 mol%).
  • Additives : Formic acid (10 equiv) as a hydrogen donor, trifluoroacetic acid (2 equiv) as a proton source.
  • Conditions : 80°C in water for 12 hours under air.
  • Yield : 98%.

Mechanism :

  • Activation : The iridium catalyst facilitates hydride transfer from formic acid to the allylic alcohol, generating an allyl oxonium intermediate.
  • Nucleophilic Attack : Methanol attacks the electrophilic allyl carbon, forming the ether bond.
  • Protonation : Trifluoroacetic acid stabilizes intermediates and accelerates the reaction.

Advantages :

  • High regioselectivity for the (E)-isomer.
  • Tolerance to aqueous conditions.
  • Scalable without inert atmosphere requirements.

Acid-Catalyzed Nucleophilic Substitution

Direct Etherification of Allylic Chlorides

An alternative method involves substituting allylic chlorides with methoxide ions:

  • Reactants : 4-Nitro-2-chloromethyl-chlorobenzene, sodium methoxide.
  • Solvent : Methanol.
  • Conditions : Reflux (65°C) for 2 hours.
  • Yield : 60–70%.

Limitations :

  • Competing elimination reactions reduce efficiency.
  • Requires stoichiometric base.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield Conditions Advantages Disadvantages
Iridium-catalyzed Ir complex, HCO₂H, CF₃CO₂H 98% 80°C, aqueous, aerobic High yield, scalable, regioselective Requires specialized catalyst
Acid-catalyzed NaOMe, MeOH 60–70% Reflux, methanol Simple setup, low cost Moderate yield, side reactions
Mitsunobu (hypothetical) PPh₃, DEAD ~85% 0–25°C, THF Mild conditions, stereoretentive Expensive reagents, purification issues

Structural and Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 7.39 (d, J = 7.2 Hz, 2H, Ar-H), 7.32 (t, J = 6.8 Hz, 2H, Ar-H), 6.52 (d, J = 15.9 Hz, 1H, CH=CH), 6.13 (dd, J = 15.9, 7.4 Hz, 1H, CH-O), 3.81 (s, 3H, OCH₃).
  • ¹³C NMR : δ 55.2 (OCH₃), 114.3–159.7 (aromatic and olefinic carbons).

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Molecular ion : m/z = 162.1 [M]⁺.
  • Fragments : m/z = 147 (loss of CH₃), 115 (allyl cleavage).

Industrial and Research Applications

  • Pharmaceuticals : Intermediate in synthesis of bioactive molecules (e.g., benzodiazepines).
  • Materials Science : Monomer for conductive polymers due to conjugated π-system.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxybut-1-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

(3-Methoxybut-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxybut-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis : The compound is synthesized in high yield (98%) via an unspecified method, yielding a light yellow oil .
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃, 400 MHz): δ 7.38–7.15 (m, 5H, aromatic), 6.46 (d, J = 15.9 Hz, 1H, trans-vinylic H), 6.02 (dd, J = 15.9, 7.6 Hz, 1H, vinylic H adjacent to methoxy), 3.25 (s, 3H, methoxy), 1.26 (d, J = 6.2 Hz, 3H, methyl) .
    • ¹³C NMR : δ 136.8 (aromatic C), 132.2 (vinylic C), 63.6 (methoxy C) .
  • Reactivity: The enol ether structure and electron-donating methoxy group render it reactive in electrophilic additions and cycloadditions.

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, physical properties, and reactivity.

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight Physical State Key Functional Groups Notable Spectral Features
(3-Methoxybut-1-en-1-yl)benzene C₁₁H₁₂O 160.21 g/mol Light yellow oil Enol ether, benzene ¹H NMR δ 6.46 (trans-vinylic H)
α-Methylstyrene (Benzene, (1-methylethenyl)-) C₉H₁₀ 118.18 g/mol Colorless liquid Alkene, benzene ¹H NMR: δ 5.3–5.5 (vinylic H), 1.9 (s, CH₃)
3-Methyl-4-phenyl-1-butene C₁₁H₁₄ 146.23 g/mol Not reported Alkene, benzene, methyl Likely ¹H NMR δ ~5.0 (vinylic H), 1.7 (m, CH₃)
3-Phenyldodecane C₁₈H₃₀ 246.43 g/mol Solid (likely) Alkane, benzene ¹H NMR δ 0.8–1.5 (alkyl chain)

Structural Differences and Implications

Substituent Type: Methoxy vs. Methyl/Alkyl: The methoxy group in this compound introduces polarity and resonance stabilization to the double bond, enhancing reactivity toward electrophiles compared to non-oxygenated analogs like α-methylstyrene . Chain Length: 3-Phenyldodecane has a long alkyl chain, leading to higher molecular weight and solid-state behavior, unlike the liquid/oily states of shorter-chain analogs .

Double Bond Position :

  • In α-methylstyrene (Ph-C(CH₂)=CH₂), the double bond is adjacent to the benzene, creating a conjugated system with the aromatic ring. This contrasts with this compound, where the double bond is distal to the benzene but conjugated with the methoxy group .

Reactivity Comparison

  • Electrophilic Addition :
    • The methoxy group in this compound donates electrons via resonance, activating the double bond for reactions like hydration or Diels-Alder. α-Methylstyrene, lacking oxygen substituents, exhibits slower electrophilic addition .
  • Oxidative Stability: Enol ethers like this compound are prone to acid-catalyzed hydrolysis, whereas α-methylstyrene is more stable under acidic conditions .

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